N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)acetamide
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Overview
Description
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with an α-halo ketone in the presence of a base.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted with a nucleophile.
Attachment of the Acetamide Moiety: The final step involves the acylation of the thiazole derivative with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as recrystallization, chromatography, and distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiazolidine Derivatives: Formed through reduction reactions.
Substituted Thiazole Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmaceuticals: It is explored as a lead compound for the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound is used in the synthesis of advanced materials with unique electronic and optical properties.
Biological Studies: It serves as a tool compound in biological studies to understand its mechanism of action and interactions with biomolecules.
Mechanism of Action
The mechanism of action of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide can be compared with other thiazole derivatives, such as:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also contains a thiazole ring and a fluorophenyl group but differs in the substitution pattern and functional groups.
2-(4-Fluorophenyl)-1,3-thiazole-4-carboxamide: Similar in structure but with a carboxamide group instead of an acetamide group.
The uniqueness of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H13FN2OS |
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Molecular Weight |
264.32 g/mol |
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]acetamide |
InChI |
InChI=1S/C13H13FN2OS/c1-9(17)15-6-5-12-8-18-13(16-12)10-3-2-4-11(14)7-10/h2-4,7-8H,5-6H2,1H3,(H,15,17) |
InChI Key |
FXXGUCXVIHLLGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1=CSC(=N1)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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